An In-Depth Technical Guide to 3-Fluoro-5-methoxyaniline: Properties, Synthesis, and Applications in Modern Chemistry
An In-Depth Technical Guide to 3-Fluoro-5-methoxyaniline: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Contemporary Organic Synthesis
3-Fluoro-5-methoxyaniline, a substituted aromatic amine, has emerged as a crucial intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a fluorine atom and a methoxy group meta-disposed to an amino functionality, offers a nuanced reactivity profile that is highly sought after in the development of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-fluoro-5-methoxyaniline, with a particular focus on its applications in medicinal chemistry and materials science. As a versatile synthesis intermediate, it facilitates complex organic synthesis pathways, making it an invaluable tool for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 3-fluoro-5-methoxyaniline is fundamental to its effective utilization in synthesis. The interplay of its functional groups dictates its solubility, reactivity, and spectral characteristics.
| Property | Value | Source |
| CAS Number | 2339-58-4 | [1] |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| Appearance | Not specified, likely a solid or liquid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom.
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¹³C NMR: The carbon NMR spectrum will exhibit characteristic shifts for the aromatic carbons, with the carbon atoms directly bonded to the fluorine, nitrogen, and oxygen atoms showing the most significant shifts. The carbon-fluorine coupling constants will be a key feature for structural confirmation.
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FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-O stretching of the methoxy group, and C-F stretching, in addition to the characteristic aromatic C-H and C=C stretching vibrations.[2]
Synthesis of 3-Fluoro-5-methoxyaniline
The most common and practical laboratory synthesis of 3-fluoro-5-methoxyaniline involves the reduction of its nitro precursor, 1-fluoro-3-methoxy-5-nitrobenzene.
Experimental Protocol: Reduction of 1-Fluoro-3-methoxy-5-nitrobenzene
This protocol is a general procedure based on standard chemical reductions of nitroarenes.
Materials:
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1-Fluoro-3-methoxy-5-nitrobenzene
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Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (EtOH) or Acetic Acid (AcOH)
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
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Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
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Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-3-methoxy-5-nitrobenzene in ethanol or acetic acid.
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Add an excess of the reducing agent, either tin(II) chloride dihydrate or iron powder.
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Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
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After the initial reaction subsides, heat the mixture to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is strongly alkaline. This will precipitate the tin or iron salts.
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Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-5-methoxyaniline.
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The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Diazotization followed by Sandmeyer reaction.
Palladium-Catalyzed Cross-Coupling Reactions
While the aniline itself is a nucleophile in Buchwald-Hartwig amination reactions, it can be converted into an aryl halide or triflate, which can then participate as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this building block. [3][4]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. [3]3-Fluoro-5-methoxyaniline serves as a valuable precursor for the synthesis of various heterocyclic scaffolds that are prevalent in pharmacologically active compounds.
Synthesis of Kinase Inhibitors
Substituted anilines are key components in the synthesis of numerous kinase inhibitors, which are a major class of targeted cancer therapeutics. While specific examples utilizing 3-fluoro-5-methoxyaniline are not extensively documented in publicly available literature, its structural motifs are present in potent inhibitors of kinases such as Tropomyosin receptor kinases (TRK) and Fibroblast growth factor receptors (FGFR). [3][5]The 3-fluoro-5-methoxy substitution pattern can be strategically employed to modulate the electronic and steric properties of the inhibitor, thereby optimizing its potency and selectivity.
Caption: Use of 3-Fluoro-5-methoxyaniline in kinase inhibitor synthesis.
Conclusion
3-Fluoro-5-methoxyaniline is a strategically important building block in modern organic synthesis. Its distinct substitution pattern provides a versatile platform for the construction of complex molecular architectures. The ability to fine-tune its reactivity through the judicious choice of reaction conditions makes it an invaluable asset for researchers in academia and industry, particularly those engaged in the discovery and development of novel pharmaceuticals and advanced materials. A comprehensive understanding of its chemical properties, synthetic routes, and reactivity is paramount to unlocking its full potential in creating the next generation of innovative chemical entities.
References
- Vertex AI Search. (n.d.). 3-Fluoro-5-methoxyaniline CAS: 2339-58-4: Your Key Organic Synthesis Intermediate.
- BenchChem. (n.d.). 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1.
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PubChem. (n.d.). 3-Fluoro-5-methoxyaniline. Retrieved January 4, 2026, from [Link]
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MDPI. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved January 4, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 4, 2026, from [Link]
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PubMed. (2017). Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development. Retrieved January 4, 2026, from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved January 4, 2026, from [Link]
Sources
- 1. 3-Fluoro-5-methoxyaniline | C7H8FNO | CID 40427890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
